molecular formula C7H8Cl2N2O B1485501 trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2165682-18-6

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No.: B1485501
CAS No.: 2165682-18-6
M. Wt: 207.05 g/mol
InChI Key: YEMTUUZMWXWTKQ-RFZPGFLSSA-N
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Description

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a cyclobutanol group attached to a dichloro-substituted imidazole ring, making it a unique and potentially useful molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the cyclization of 1,2-diamines with α-haloketones under acidic conditions. The cyclobutanol group can be introduced through subsequent functional group transformations, such as reduction of a ketone or Grignard reaction with an appropriate halocyclobutanol precursor.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and ultrasound-assisted reactions can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.

  • Reduction: : Reducing the imidazole ring or the cyclobutanol group.

  • Substitution: : Replacing chlorine atoms on the imidazole ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like nucleophiles (amines, alcohols) and bases (potassium hydroxide) are used.

Major Products Formed

  • Oxidation: : Cyclobutanone or cyclobutanoic acid.

  • Reduction: : Cyclobutanol or reduced imidazole derivatives.

  • Substitution: : Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

trans-2-(4,5-dichloro-1H-imidazol-1-yl)cyclobutan-1-ol: can be compared to other imidazole derivatives, such as imidazole itself , 1-(2,4-dichloro-phenyl)-2-imidazol-1-yl-ethanol , and cis- and trans-9,10-di(1H-imidazol-1-yl)-anthracene . While these compounds share the imidazole core, the presence of the cyclobutanol group and the specific substitution pattern on the imidazole ring make This compound

Properties

IUPAC Name

(1R,2R)-2-(4,5-dichloroimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c8-6-7(9)11(3-10-6)4-1-2-5(4)12/h3-5,12H,1-2H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMTUUZMWXWTKQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=NC(=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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